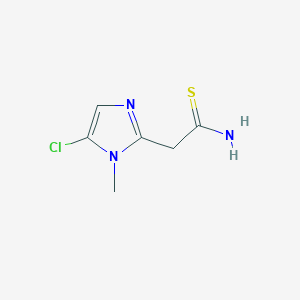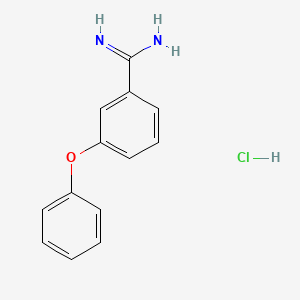
2-Fluor-4-(pyridin-3-yl)benzoesäure
Übersicht
Beschreibung
2-Fluoro-4-(pyridin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(pyridin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(pyridin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese fluorierter Pyridine
Die Verbindung kann bei der Synthese von fluorierten Pyridinen verwendet werden . Fluorpyridine weisen aufgrund des Vorhandenseins starker elektronenziehender Substituenten im aromatischen Ring interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften auf . Sie haben eine reduzierte Basizität und sind in der Regel weniger reaktiv als ihre chlorierten und bromierten Analoga .
Lokale Strahlentherapie von Krebs
Es werden auch Methoden zur Synthese von F 18-substituierten Pyridinen für die lokale Strahlentherapie von Krebs und anderen biologisch aktiven Verbindungen vorgestellt . Dies zeigt das Potenzial der Verbindung in medizinischen Anwendungen, insbesondere in der Krebsbehandlung.
Landwirtschaftliche Anwendungen
Auf der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten physikalischen, biologischen und umweltbezogenen Eigenschaften ist eine der allgemein nützlichsten chemischen Modifikationen die Einführung von Fluoratomen in Leitstrukturen . Diese Verbindung kann aufgrund ihrer Fluorierung bei der Entwicklung neuer landwirtschaftlicher Produkte eingesetzt werden.
Synthese biologisch aktiver Moleküle
Die Verbindung kann als Vorläufer für biologisch aktive Moleküle verwendet werden . Zum Beispiel kann sie bei der Synthese von Heteroarylbenzylharnstoffen mit Glykogensynthasekinase-3-hemmender Aktivität eingesetzt werden .
Synthese von Carboxyindolen
Die Verbindung kann auch bei der Synthese von Carboxyindolen mit HCV NS5B Polymerase-hemmender Aktivität verwendet werden . Dies zeigt ihr Potenzial bei der Entwicklung von antiviralen Medikamenten.
Aminierungsreaktionen
2-Fluor-4-(pyridin-3-yl)benzoesäure kann als Reaktant in Aminierungsreaktionen fungieren . Dies ist ein Schlüsselprozess bei der Synthese von Aminopyridinen, die verschiedene Anwendungen in der medizinischen Chemie haben.
Synthese von Mesogenen
Die Verbindung kann bei der Synthese von Mesogenen verwendet werden, die in Flüssigkristallen eingesetzt werden . Die para-Positionierung von Carbonsäure und Hydroxy in 2-Fluor-4-Hydroxybenzoesäure ist für die Synthese von Mesogenen bevorzugt .
Katalytischer Ligand für die regioselektive Herstellung
Die Verbindung kann als katalytischer Ligand für die regioselektive Herstellung von Tetramethylbiphenylen durch aerobe oxidative Kupplung von Xylol, katalysiert durch Palladium, verwendet werden . Dies zeigt ihr Potenzial im Bereich der Katalyse.
Wirkmechanismus
Target of Action
The primary target of 2-Fluoro-4-(pyridin-3-yl)benzoic acid It’s known that this compound is used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, which suggests that its targets could be various organoboron compounds used in these reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Fluoro-4-(pyridin-3-yl)benzoic acid likely interacts with its targets through a process involving oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. Transmetalation then occurs, with a nucleophilic organic group being transferred from boron to palladium .
Biochemical Pathways
The exact biochemical pathways affected by 2-Fluoro-4-(pyridin-3-yl)benzoic acid Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the synthesis of various biologically active molecules, potentially affecting multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 2-Fluoro-4-(pyridin-3-yl)benzoic acid Given its use in the synthesis of various biologically active molecules , it can be inferred that its action could result in the production of these molecules, which could then exert various effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-fluoro-4-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-6-8(3-4-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHHISJQXWNAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)

![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)



![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)




